molecular formula C11H16N2O3S B7702357 3-[4-(Dimethylsulfamoyl)phenyl]propanamide CAS No. 948786-78-5

3-[4-(Dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B7702357
CAS No.: 948786-78-5
M. Wt: 256.32 g/mol
InChI Key: FEKHRJXZZRDNSZ-UHFFFAOYSA-N
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Description

3-[4-(Dimethylsulfamoyl)phenyl]propanamide is a chemical compound with the molecular formula C11H16N2O3S. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-13(2)17(15,16)10-6-3-9(4-7-10)5-8-11(12)14/h3-4,6-7H,5,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKHRJXZZRDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-(dimethylsulfamoyl)benzoyl chloride with propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[4-(Dimethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-[4-(Dimethylsulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group plays a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, thereby preventing bacterial growth and proliferation. In anticancer research, it may interfere with signaling pathways involved in cell division and survival, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

3-[4-(Dimethylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:

    3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide: This compound has a similar structure but with a chlorine atom at the 3-position.

    N-[4-(Dimethylsulfamoyl)phenyl]-3-(methylsulfanyl)propanamide: This compound contains a methylsulfanyl group instead of a propanamide moiety.

    4-(Dimethylsulfamoyl)benzoyl chloride: This precursor compound is used in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity compared to its analogs.

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